molecular formula C15H13FO3 B6398084 3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261961-43-6

3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6398084
CAS RN: 1261961-43-6
M. Wt: 260.26 g/mol
InChI Key: LOFVWTWUKAKLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid (FMBA) is a synthetic organic compound with a wide range of applications. It is a carboxylic acid with a molecular weight of 212.21 g/mol and a melting point of 128-130°C. FMBA is used in the synthesis of various organic compounds, as well as in scientific research applications.

Scientific Research Applications

3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% has a wide range of scientific research applications. It is used in the synthesis of organic compounds, such as polymers, pharmaceuticals, and dyes. It is also used as a reagent in organic synthesis and as a catalyst in a variety of reactions. Additionally, 3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been used in the synthesis of various biologically active compounds, such as anti-cancer drugs and antibiotics.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. Additionally, 3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% have been studied in various animal models. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in mice. Additionally, 3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to reduce the levels of lipid peroxidation and to increase the levels of antioxidant enzymes in rats. In humans, 3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to reduce the levels of inflammatory cytokines and to improve the symptoms of asthma.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of laboratory conditions. Additionally, it is non-toxic and can be used in a variety of reactions. However, 3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% is not soluble in water, which can limit its use in certain laboratory experiments.

Future Directions

The future directions for 3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% research are numerous. More research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to develop new methods for the synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95%, as well as to optimize existing methods for its synthesis. Additionally, further research is needed to explore the potential applications of 3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% in medicine, such as its use as an anti-inflammatory agent or as an anti-cancer drug. Finally, research is needed to explore the potential of 3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% as a catalyst in a variety of reactions.

Synthesis Methods

3-(2-Fluoro-4-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized via a variety of methods, including the Claisen-Schmidt condensation of 2-fluoro-4-methylbenzaldehyde and 2-methoxybenzyl alcohol, the alkylation of 2-methoxybenzoic acid with 2-fluoro-4-methylbenzyl chloride, and the reaction of 2-fluoro-4-methylbenzyl bromide with 2-methoxybenzyl alcohol. The Claisen-Schmidt condensation is the most commonly used method, as it yields higher yields and is more cost-effective.

properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-6-7-10(13(16)8-9)11-4-3-5-12(15(17)18)14(11)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFVWTWUKAKLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689202
Record name 2'-Fluoro-2-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-43-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-fluoro-2-methoxy-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261961-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-2-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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